

Application Notes and Protocols for Diisopropyl(bromomethyl)boronate in Organic Synthesis

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Compound of Interest

Compound Name: *Diisopropyl(bromomethyl)boronate*

Cat. No.: *B135683*

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Introduction

Diisopropyl(bromomethyl)boronate is a versatile and valuable reagent in modern organic synthesis, primarily utilized for the formation of new carbon-carbon and carbon-boron bonds.^[1] Its applications are particularly prominent in cross-coupling reactions and homologation sequences, making it a key building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.^{[1][2]} This document provides detailed application notes and experimental protocols for the use of **Diisopropyl(bromomethyl)boronate** in key synthetic transformations.

Chemical Properties and Safety Information

Diisopropyl(bromomethyl)boronate

Property	Value
CAS Number	137297-49-5
Molecular Formula	C ₇ H ₁₆ BBrO ₂
Molecular Weight	222.92 g/mol
Appearance	Colorless to slightly yellow liquid
Boiling Point	138.7 °C at 760 mmHg[2]
Flash Point	38 °C[3][4]
Density	1.156 g/cm ³ [2]

| Refractive Index | 1.43[3][4] |

Safety and Handling:

Diisopropyl(bromomethyl)boronate is a flammable liquid and vapor that causes skin and serious eye irritation.[3][4] It is also moisture and heat-sensitive.[3][4] Therefore, proper safety precautions are essential.

- **Handling:** Work in a well-ventilated area, preferably in a fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Use spark-proof tools and explosion-proof equipment.[5] Avoid contact with skin, eyes, and clothing.[5]
- **Storage:** Store in a tightly closed container in a cool, well-ventilated place, away from heat, sparks, and open flames.[3][4][5] It is recommended to store under an inert gas atmosphere at refrigerated temperatures (2-8 °C).[1][5]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3][4]

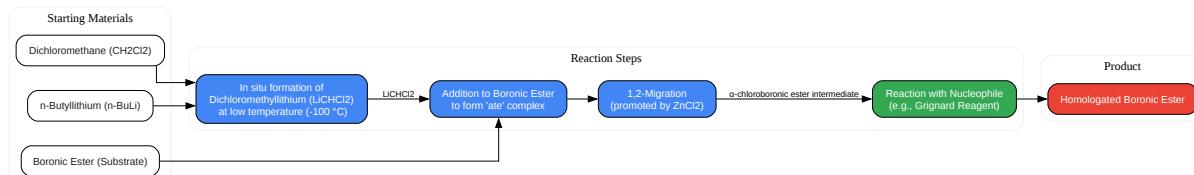
Applications in Organic Synthesis

Diisopropyl(bromomethyl)boronate serves as a precursor to a variety of organoboron compounds, which are pivotal in several name reactions.

Matteson Homologation

The Matteson homologation is a powerful method for the stereospecific one-carbon extension of a boronic ester. This reaction allows for the iterative construction of chiral centers and is widely used in natural product synthesis. While specific protocols detailing the direct use of **Diisopropyl(bromomethyl)boronate** in a classic Matteson homologation are not prevalent in the provided search results, the underlying principle involves the reaction of a boronic ester with a halomethylolithium reagent. **Diisopropyl(bromomethyl)boronate** can be a precursor to such reagents or be used in related homologation strategies.

A general workflow for a Matteson-type homologation is depicted below. The process typically involves the reaction of a starting boronic ester with a dichloromethylolithium, followed by reaction with a nucleophile (e.g., a Grignard reagent) to yield the homologated product.



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Caption: General workflow of the Matteson Homologation reaction.

Experimental Protocol: General Procedure for Matteson Homologation of Arylboronic Esters

This protocol is a general representation and may require optimization for specific substrates.

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve anhydrous dichloromethane (1.7 equiv.) in anhydrous THF (2.0 mL/mmol of boronic ester).

- Cool the solution to between -100 °C and -110 °C using a liquid nitrogen/ethanol bath.
- Slowly add n-butyllithium (1.05 equiv., 2.5 M in hexanes) dropwise to the cooled solution.
- Stir the mixture for 30 minutes at -100 °C.
- Add a solution of the arylboronic ester (1.0 equiv.) in anhydrous THF (1.5 mL/mmol) to the reaction mixture.
- Allow the reaction to warm to 0 °C.
- Cool the mixture to -78 °C and add a solution of the Grignard reagent (e.g., EtMgBr, 1.2 equiv.) in THF.
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
- Quench the reaction with a saturated aqueous solution of NH₄Cl.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

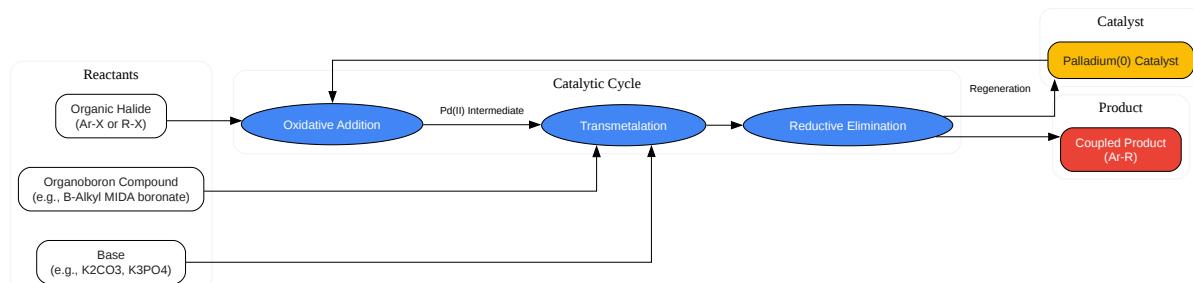
Quantitative Data for Matteson Homologation of Arylboronic Esters

Arylboronic Ester Substrate	Nucleophile (Grignard Reagent)	Product	Yield (%)	Reference
Phenylboronic ester derivative	MeMgBr	Homologated phenylboronic ester	High	[5]
Phenylboronic ester derivative	EtMgBr	Homologated phenylboronic ester	High	[5]
Methylboronic ester derivative	Phenyl-MgBr	Homologated methylboronic ester	Good	[5]
Methylboronic ester derivative	Naphthyl-MgBr	Homologated methylboronic ester	Good	[5]

Note: The term "High" and "Good" are as reported in the source and specific percentages were not provided.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of $C(sp^2)-C(sp^2)$ and $C(sp^2)-C(sp^3)$ bonds. **Diisopropyl(bromomethyl)boronate** can be used to generate B-alkyl MIDA boronates which are effective coupling partners in these reactions.^[6] The general mechanism involves a catalytic cycle with a palladium catalyst.



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of B-Alkyl MIDA Boronates with Aryl Bromides

This is a general procedure and may need to be adapted for specific substrates.[\[6\]](#)

- To an oven-dried reaction vessel, add the B-alkyl MIDA boronate (1.2 equiv.), aryl bromide (1.0 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
- Add the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos) under an inert atmosphere.
- Add a suitable anhydrous solvent (e.g., 1,4-dioxane or toluene).
- Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and stir for the necessary time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

- After completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of B-Alkyl MIDA Boronates

B-Alkyl MIDA Boronate	Aryl Bromide	Product	Yield (%)	Reference
B-propyl MIDA boronate	4-Bromobenzonitrile	Propylbenzonitrile	85	[6]
B-propyl MIDA boronate	4-Bromoacetophenone	Propylacetophenone	82	[6]
B-propyl MIDA boronate	1-Bromo-4-nitrobenzene	1-Nitro-4-propylbenzene	78	[6]
B-isobutyl MIDA boronate	4-Bromobenzonitrile	Isobutylbenzonitrile	91	[6]

Synthesis of Boronic Esters via Grignard Reagents

Diisopropyl(bromomethyl)boronate can react with Grignard reagents to form new, more complex boronic esters. This provides a straightforward method to introduce a variety of functional groups.

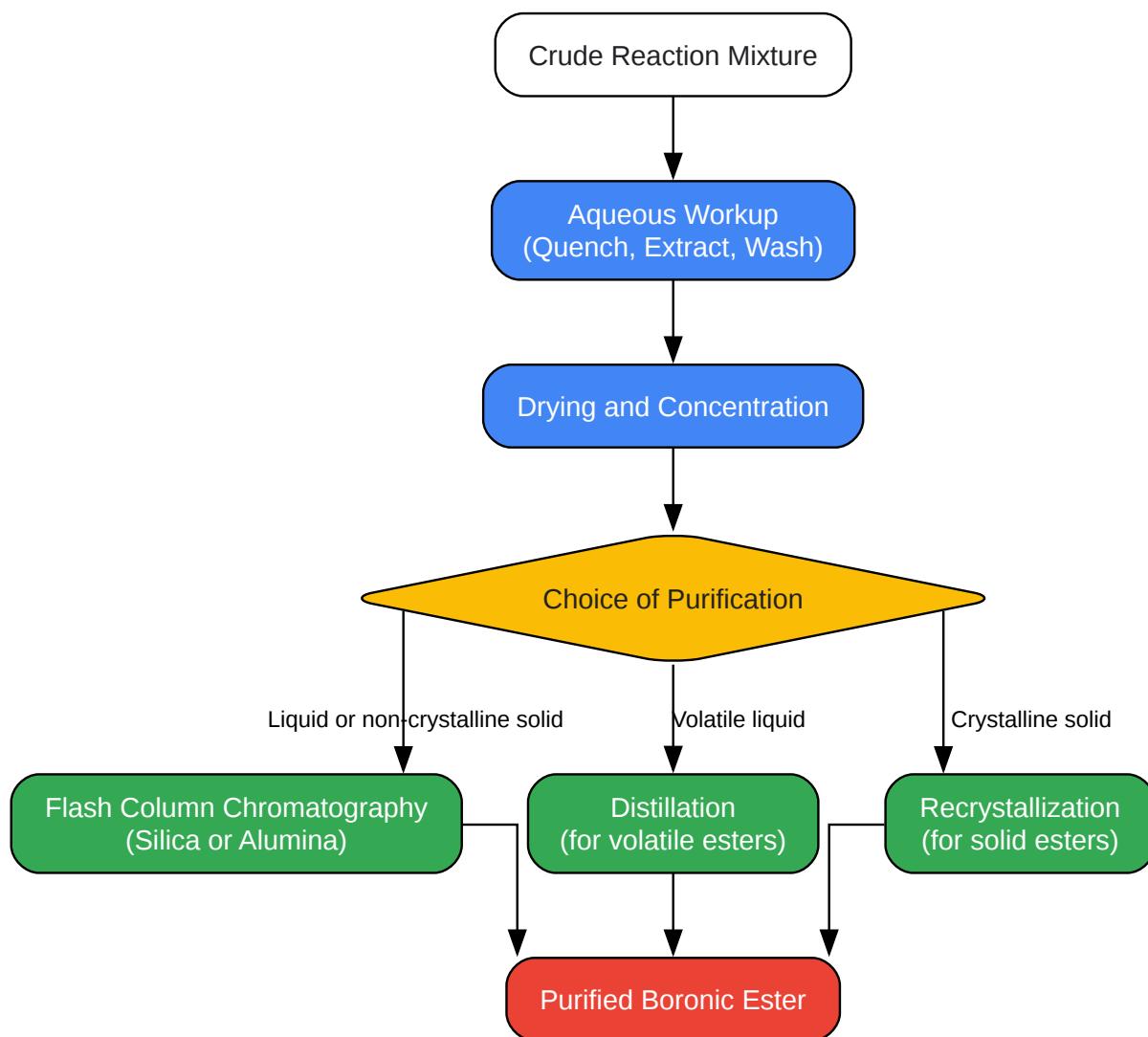
Experimental Protocol: General Procedure for Reaction with Grignard Reagents

- Prepare the Grignard reagent from the corresponding organic halide and magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.
- In a separate flame-dried flask, dissolve **Diisopropyl(bromomethyl)boronate** (1.0 equiv.) in anhydrous THF.
- Cool the boronate solution to a low temperature (e.g., -78 °C).
- Slowly add the prepared Grignard reagent (1.1 equiv.) to the boronate solution.
- Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-12 hours).
- Monitor the reaction by TLC or GC-MS.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
- Extract the aqueous layer with an organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
- Purify the resulting boronic ester by distillation or flash column chromatography.

Purification of Boronic Esters

The purification of boronic esters can sometimes be challenging due to their sensitivity to hydrolysis on silica gel.

General Purification Workflow



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Caption: General workflow for the purification of boronic esters.

Tips for Flash Column Chromatography:

- To minimize hydrolysis, the silica gel can be pre-treated by washing with a solvent containing a small amount of a neutral or slightly basic agent, such as triethylamine, and then dried.
- Alternatively, using neutral alumina as the stationary phase can be beneficial.

- Running the column with non-polar eluents and minimizing the purification time is recommended.

Conclusion

Diisopropyl(bromomethyl)boronate is a highly effective reagent for the synthesis of a wide array of organoboron compounds. Its utility in Matteson homologation and Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for the construction of complex molecular architectures. By following the detailed protocols and safety guidelines outlined in these application notes, researchers can effectively harness the synthetic potential of this versatile reagent.

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